Plakortone E

Marine natural products Structure–activity relationship SERCA modulation

Plakortone E is a bicyclic furanolactone (2,6-dioxabicyclo[3.3.0]octan-3-one core) belonging to the plakortone family, initially isolated from the Caribbean sponge *Plakortis simplex*. Alongside plakortones B–D and F, it possesses a sterically congested core bearing two quaternary stereocenters, yet it is distinguished within the series by the shortest C8 side chain among plakortones A–F.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
Cat. No. B1242184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlakortone E
Synonymsplakortone E
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCC=CC(CC)CC1(CC2(C(O1)CC(=O)O2)CC)CC
InChIInChI=1S/C18H30O3/c1-5-9-10-14(6-2)12-17(7-3)13-18(8-4)15(20-17)11-16(19)21-18/h9-10,14-15H,5-8,11-13H2,1-4H3/b10-9+/t14?,15-,17-,18-/m0/s1
InChIKeyCUKSEWOBMWHBEW-GPZLBEAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plakortone E: Sourcing the Marine Furanolactone with Established Absolute Configuration for Cytotoxic Screening and Synthesis-Derived Identity Verification


Plakortone E is a bicyclic furanolactone (2,6-dioxabicyclo[3.3.0]octan-3-one core) belonging to the plakortone family, initially isolated from the Caribbean sponge *Plakortis simplex* [1]. Alongside plakortones B–D and F, it possesses a sterically congested core bearing two quaternary stereocenters, yet it is distinguished within the series by the shortest C8 side chain among plakortones A–F [2]. The absolute stereochemistry of the natural enantiomer was unambiguously established as (–)-1 through total synthesis and comparison with the racemic C-8 epimer [3]. Plakortone E has demonstrated *in vitro* cytotoxic activity against WEHI 164 murine fibrosarcoma cells, placing it within a family of metabolites recognized for both cytotoxic and cardiac SR-Ca²⁺-ATPase modulatory properties [1].

Compact C8 furanolactone suited for cytotoxicity screening studies where SERCA modulation must be absent
Stereochemically defined (3S,4S,6S,10R) enantiomer; supports structure–activity campaigns requiring unambiguous absolute configuration
Racemic synthetic route available via single Pd(II) cascade, facilitating analog library construction

Why a Generic Plakortone or Furanolactone Substitution Cannot Substitute for Plakortone E in Target-Identification Campaigns


Despite sharing a common 2,6-dioxabicyclo[3.3.0]octan-3-one core, the plakortone subfamily members diverge sharply in both side-chain architecture and biological fingerprint. Plakortone E bears the shortest alkyl side chain in the A–F series, a feature that directly impacts target engagement: plakortones A–D are potent activators of cardiac SR-Ca²⁺-ATPase (SERCA), whereas plakortones E and F, isolated later from a different sponge species, were reported only for cytotoxic activity with no SERCA activation data [1]. Furthermore, the C-8 epimer of plakortone E was synthesized and shown to be spectroscopically distinct from the natural product, confirming that stereochemistry at the quaternary center is a decisive determinant of molecular identity [2]. A procurement decision that ignores these differences—treating plakortones as interchangeable furanolactones—risks selecting a congener with an irrelevant pharmacological profile or an incorrect stereoisomer, undermining reproducibility in mechanism-of-action or phenotypic screening studies.

Plakortone E C8 side chain; exclusively cytotoxic profile; fully resolved (3S,4S,6S,10R) stereochemistry
Other Plakortones (A–D, F) Longer side chains (C11–C12) tied to SERCA activation; unresolved C-10 configuration in A–C and F
Enantiopure (–)-Plakortone E Confirmed by total synthesis and epimer spectral distinction
Racemic or Epimer Mixture C-8 epimer displays divergent NMR signature; stereochemical mismatch may alter target engagement

Plakortone E: Quantitative Comparator Evidence for Scientific Selection


Shortest Side Chain Among Plakortones A–F Drives Differential Biological Annotation

Plakortone E possesses an 8-carbon side chain, the shortest in the plakortone A–F series. Plakortones A and B have more complex side chains (up to 12 carbons), while plakortone D bears an 11-carbon chain [1]. This structural truncation correlates with a major functional divergence: plakortones A–D (longer side chains) are documented activators of cardiac SR-Ca²⁺-ATPase, whereas plakortones E and F (shorter side chains) have not been reported to activate SERCA and were instead characterized solely by WEHI 164 murine fibrosarcoma cytotoxicity [2]. The side-chain length thus serves as a structural discriminant for biological mechanism selection.

Side-chain length and biological annotation
Class-level inference
C8 vs. C11–C12; cytotoxicity only vs. SERCA activation + cytotoxicity
Side-chain shortening correlates with loss of SERCA modulatory activity
Cytotoxicity data limited to WEHI 164 fibrosarcoma; class-level extrapolation
Marine natural products Structure–activity relationship SERCA modulation

Absolute Configuration (3S,4S,6S,10R) Confirmed by Total Synthesis and C-8 Epimer Comparison

The natural enantiomer of plakortone E was established as (–)-1 by total synthesis. The racemic C-8 epimer (±)-2 was also synthesized, and its NMR spectra were unambiguously distinct from those of the natural product, confirming that the relative and absolute configuration at the C-8 quaternary stereocenter is (3S,4S,6S,10R) [1]. This stereochemical definition contrasts with plakortones A–C and F, for which the C-10 configuration remains undetermined [2]. Plakortone E is therefore the only member of the B–F subseries (alongside plakortone D) for which a fully resolved absolute stereochemistry is available.

Absolute configuration confirmation
Head-to-head
Total synthesis of (–)-1 and racemic C-8 epimer; NMR spectra unambiguously distinct
Fully resolved (3S,4S,6S,10R) stereochemistry; eliminates structural ambiguity
Only plakortone E and D have complete stereochemical assignment
Stereochemical identity Total synthesis Quality control

Pd(II)-Mediated Cascade Synthesis Provides a Racemic Route, Enabling Analog Libraries

Racemic plakortone E was synthesized via a palladium(II)-mediated hydroxycyclization–carbonylation–lactonization cascade on a fully assembled acyclic enediol precursor, a route that contrasts with the more convergent Julia coupling approach used for plakortone D [1]. The Pd(II) cascade delivers the sterically congested 2,6-dioxabicyclo[3.3.0]octan-3-one core in a single operation, an efficiency advantage when generating analog libraries. Plakortone B synthesis, by comparison, requires a lengthier sequence with a modified Suzuki coupling for side-chain attachment [2]. This synthetic divergence means plakortone E can be acquired in racemic form with fewer steps, offering practical advantages for initial screening cascades where enantiopurity is not immediately required.

Synthetic route efficiency
Cross-study comparable
Single Pd(II) cascade vs. convergent Julia coupling + Suzuki coupling for congeners
Simpler racemic access reduces synthetic burden for analog generation
Racemic route suitable for initial screening; enantioselective steps reserved for lead optimization
Synthetic accessibility Medicinal chemistry Analog generation

Plakortone E: Defined Application Scenarios Grounded in Quantitative Differentiation Evidence


Cytotoxic Furanolactone Probe for Phenotypic Screening Where SERCA Activation Must Be Excluded

Plakortone E is the appropriate choice when a research program requires a plakortone-scaffold probe that demonstrates cytotoxicity (WEHI 164 murine fibrosarcoma [1]) but must not carry confounding SERCA activation activity. Its short C8 side chain correlates with the absence of cardiac SR-Ca²⁺-ATPase modulation, a property documented for plakortones A–D [2]. Using plakortone D or B in such a screen would introduce SERCA activation as an off-target liability, complicating mechanism-of-action deconvolution.

Stereochemically Defined Starting Point for Structure-Based Drug Design

With absolute configuration (3S,4S,6S,10R) confirmed by total synthesis and C-8 epimer comparison [1], plakortone E provides a fully resolved three-dimensional template for computational docking and pharmacophore modeling. This contrasts with plakortones A–C and F, whose C-10 configuration remains undetermined [2]. Procurement of plakortone E eliminates stereochemical ambiguity at the outset of a medicinal chemistry campaign, supporting patent-defensible lead optimization.

Efficient Racemic Scaffold Supply for Preliminary Analog Library Synthesis

The Pd(II)-mediated hydroxycyclization–carbonylation–lactonization cascade enables construction of the racemic plakortone E core without the convergent side-chain coupling steps required for plakortones D and B [1]. Chemistry groups generating diverse furanolactone libraries can leverage this shorter synthetic sequence to produce racemic plakortone E as a core scaffold, reserving enantioselective synthesis for advanced leads identified downstream.

Identity Verification Standard for New Plakortis-Derived Isolates

Because the NMR spectra of synthetic (–)-plakortone E and its C-8 epimer are fully characterized and distinguishable [1], the synthetic sample serves as a reliable reference standard for dereplication and identity confirmation when isolating metabolites from Plakortis sponges. This is particularly valuable given that plakortones E and F were co-isolated and could be confused during bioassay-guided fractionation [2].

Application
Selection Property
Validation Focus
Cytotoxicity screening with SERCA exclusion
Absent SERCA activation profile
WEHI 164 cell-model endpoint review; confirm no SR-Ca²⁺-ATPase modulation
Structure-based drug design
Fully resolved absolute stereochemistry
Enantiomer attribution and docking model consistency
Racemic analog library synthesis
Single-step Pd(II) core construction
Synthetic route reproducibility and scaffold diversification
Natural product dereplication standard
Distinct NMR fingerprint vs. C-8 epimer
Identity confirmation during Plakortis isolate fractionation
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